

how to dissolve lyophilized C12-iE-DAP

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Compound of Interest		
Compound Name:	C12-iE-DAP	
Cat. No.:	B15611311	Get Quote

Technical Support Center: C12-iE-DAP

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of lyophilized **C12-iE-DAP**, a potent NOD1 agonist.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve lyophilized C12-iE-DAP?

A1: Lyophilized **C12-iE-DAP** should be reconstituted in sterile, anhydrous DMSO or methanol to create a stock solution. A common stock concentration is 1 mg/ml.[1] For sensitive cell lines, further dilution in an aqueous buffer or cell culture medium is recommended before adding to the cells.

Q2: What is the recommended solvent for C12-iE-DAP?

A2: The recommended solvents for reconstituting lyophilized **C12-iE-DAP** are DMSO or methanol.[1]

Q3: What is the recommended storage condition for lyophilized and reconstituted C12-iE-DAP?

A3: Lyophilized **C12-iE-DAP** should be stored at -20°C and is stable for up to one year.[1] Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]



Q4: What is the typical working concentration for C12-iE-DAP in cell-based assays?

A4: The effective working concentration of **C12-iE-DAP** can vary depending on the cell type and experimental design. However, a general starting range is between 10 ng/ml and 10 μg/ml. [1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation observed in the stock solution.	The solubility limit in the chosen solvent may have been exceeded, or the solvent may not be of high enough purity (e.g., contains water).	Gently warm the solution to 37°C and vortex to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution. Ensure the use of anhydrous, sterile solvents.
Inconsistent or no cellular response to C12-iE-DAP.	Improper storage leading to degradation of the compound. Incorrect final concentration. Cell line does not express NOD1 or downstream signaling components.	Prepare fresh dilutions from a new stock aliquot. Verify calculations for dilutions. Confirm NOD1 expression in your cell line through techniques like Western blot or qPCR. Use a positive control cell line known to respond to C12-iE-DAP, such as HEK-Blue™ NOD1 cells.[1]
High background signaling in control cells.	Contamination of the C12-iE- DAP stock or cell culture with other PAMPs (Pathogen- Associated Molecular Patterns) like endotoxin.	Use endotoxin-free water and sterile techniques for all solution preparations.[1] Test for endotoxin contamination in your reagents and cell culture.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized C12-iE-DAP



Materials:

- Lyophilized C12-iE-DAP
- Anhydrous, sterile DMSO or Methanol
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Briefly centrifuge the vial of lyophilized **C12-iE-DAP** to ensure the powder is at the bottom.
- Aseptically add the appropriate volume of anhydrous, sterile DMSO or methanol to achieve a stock solution of 1 mg/ml. For example, to a 1 mg vial, add 1 ml of solvent.
- Gently vortex the vial until the powder is completely dissolved.
- Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -20°C.

Protocol 2: Stimulation of HEK-Blue™ NOD1 Cells with C12-iE-DAP

Materials:

- HEK-Blue™ NOD1 cells
- Complete cell culture medium (as recommended by the cell line provider)
- Reconstituted C12-iE-DAP stock solution (1 mg/ml)
- Phosphate-Buffered Saline (PBS)
- 96-well plate

Procedure:

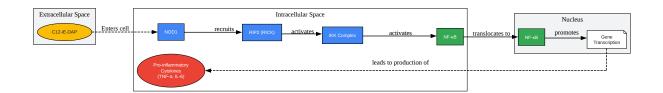


- Seed HEK-Blue[™] NOD1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
- The next day, prepare serial dilutions of the **C12-iE-DAP** stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 10, 1, 0.1, 0.01 μg/ml).
- Carefully remove the old medium from the cells and wash once with PBS.
- Add 180 μl of fresh complete cell culture medium to each well.
- Add 20 μl of the diluted **C12-iE-DAP** solutions to the respective wells. For the negative control, add 20 μl of medium containing the same final concentration of the solvent used for the stock solution.
- Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
- Assess NF-κB activation by measuring the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using a suitable detection method, such as QUANTI-Blue™ Solution.

Signaling Pathway

C12-iE-DAP is a synthetic analog of meso-diaminopimelic acid (mDAP), a component of peptidoglycan from Gram-negative bacteria and certain Gram-positive bacteria.[1] It is recognized by the intracellular pattern recognition receptor NOD1.[1] This recognition event initiates a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]





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Caption: **C12-iE-DAP** activates the NOD1 signaling pathway.

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